molecular formula C29H20Cl2N2O3S B2812112 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone CAS No. 329079-79-0

2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone

Cat. No. B2812112
CAS RN: 329079-79-0
M. Wt: 547.45
InChI Key: BQILMJGXIZBUIN-UHFFFAOYSA-N
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Description

2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C29H20Cl2N2O3S and its molecular weight is 547.45. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Convenient Synthesis and Reactions : Research has shown methods for synthesizing 1-Phenyl-4(1H)-quinazolinones, including derivatives that share structural similarities with the mentioned compound. These methods involve reactions under mild conditions, highlighting the versatility of quinazolinones in chemical synthesis Ozaki, Yamada, & Oine, 1980.

One-Pot Synthesis : A one-pot synthesis method for 4(3H)-quinazolinones from anthranilamides and aldehydes has been developed. This method involves cyclization and oxidative dehydrogenation, showing the efficiency of creating quinazolinone derivatives Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013.

Chemical Properties and Reactions

Reactive Potential and Ligand Application : The synthesis and resolution of quinazolinone atropisomeric phosphine ligands indicate the compound's potential in creating chiral ligands for asymmetric synthesis, showcasing its application in advanced organic synthesis and catalysis Dai, Wong, & Virgil, 1998.

Antimicrobial Activity : Quinazolinone derivatives have been synthesized and screened for antimicrobial activity, showing effectiveness against various bacteria and fungi. This suggests the potential for developing new antimicrobial agents Gupta, Kashaw, Jatav, & Mishra, 2008.

Application in Drug Discovery

Antioxidant Properties : Novel quinazolinone derivatives have been synthesized and evaluated for their antioxidant activities. Some compounds exhibited higher antioxidant activities than standard antioxidants, indicating potential applications in developing therapeutic agents Hassan, Abdel‐kariem, & Ali, 2017.

Anticonvulsant Activity : 4(3H)-Quinazolinones structurally related to known anticonvulsants have been synthesized and evaluated for their anticonvulsant activity. This research highlights the potential of quinazolinone derivatives in the development of new treatments for epilepsy Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990.

Stability Studies

Substance Stability Under Stressful Conditions : A study focused on the stability of a quinazolinone derivative under various stressful conditions, including high temperature and different pH levels. This research is crucial for understanding the stability and shelf life of pharmaceutical substances Gendugov, Glushko, Ozerov, & Shcherbakova, 2021.

properties

IUPAC Name

2-[2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20Cl2N2O3S/c30-24-15-10-19(16-25(24)31)17-36-22-13-11-20(12-14-22)27(34)18-37-29-32-26-9-5-4-8-23(26)28(35)33(29)21-6-2-1-3-7-21/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQILMJGXIZBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OCC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone

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